2-Chloro-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-methyl-benzoic acid
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Overview
Description
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a diazinanone moiety, and a methyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Substitution: Introduction of the chloro group.
Cyclization: Formation of the diazinanone ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the diazinanone moiety to a more reduced form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylbenzoic acid: Lacks the diazinanone moiety.
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Lacks the chloro group.
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the methyl group.
Uniqueness
The presence of both the chloro group and the diazinanone moiety in 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid may confer unique chemical and biological properties, making it distinct from its analogs. These unique features could be exploited in various applications, from drug development to materials science.
Properties
Molecular Formula |
C12H11ClN2O4 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
ZSKHIWGPECVQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)Cl |
Origin of Product |
United States |
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